Distinct Regioisomeric Scaffold Topology vs. Imidazo[2,1-d][1,5]benzothiazepine
The 6H-Imidazo[1,5,4-ef][1,5]benzothiazepine scaffold features an angular ring fusion where the imidazole's 1,5-positions bridge the benzothiazepine's 'e' and 'f' faces. This creates a tricyclic system with a distinct nitrogen atom distance and electronic distribution compared to the linear imidazo[2,1-d][1,5]benzothiazepine series, where the imidazole is fused at the [2,1-d] junction [1]. In benzodiazepine receptor binding studies, the [2,1-d] regioisomer series produced a lead compound (9a) with Ki = 43.00 nM in [3H]Flunitrazepam displacement assays using bovine brain membrane protein [2]. The [1,5,4-ef] isomer, with its different spatial arrangement, is not directly comparable and must be independently profiled, as its binding mode is predicted to differ [1][3].
| Evidence Dimension | Regioisomeric ring fusion architecture |
|---|---|
| Target Compound Data | Imidazo[1,5,4-ef][1,5]benzothiazepine (angular [1,5,4-ef] fusion, InChIKey: OSRCSIWSMSVNIH-UHFFFAOYSA-N) [1] |
| Comparator Or Baseline | Imidazo[2,1-d][1,5]benzothiazepine (linear [2,1-d] fusion); compound 9a Ki = 43.00 nM [2] |
| Quantified Difference | Structurally non-interchangeable regioisomers; quantitative binding data for the target compound not yet reported in peer-reviewed literature; the [2,1-d] Ki of 43.00 nM serves as a class reference but not a direct comparator |
| Conditions | Benzodiazepine receptor binding assay; [3H]Flunitrazepam displacement; bovine brain membrane protein |
Why This Matters
Researchers conducting SAR-by-scaffold-hopping or CNS receptor profiling must procure the exact [1,5,4-ef] isomer to generate valid, regioisomer-specific structure-activity data, as binding affinities cannot be extrapolated from the [2,1-d] or [2,1-b] series.
- [1] PubChem. (2025). Substance Record for 4H-Imidazo[1,5,4-ef][1,5]benzothiazepine(9CI). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/#query=254757-43-2 View Source
- [2] Ambrogi, V., Grandolini, G., Perioli, L., Giusti, L., Lucacchini, A., & Martini, C. (2000). Studies on annulated 1,4-benzothiazines and 1,5-benzothiazepines. IX. Imidazo[2,1-d][1,5]benzothiazepines: synthesis and in vitro benzodiazepine receptor affinity. European Journal of Medicinal Chemistry, 35(2), 213-220. View Source
- [3] Kiec-Kononowicz, K., & Müller, C. E. (2004). Imidazo[2,1-b]thiazepines: synthesis, structure and evaluation of benzodiazepine receptor binding. European Journal of Medicinal Chemistry, 39(3), 245-255. View Source
